Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate
Description
Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate is a heterocyclic compound featuring a thieno[2,3-d]thiazole core substituted with a methyl group at position 6, a 4-(piperidin-1-ylsulfonyl)benzamido moiety at position 2, and an ethyl carboxylate ester at position 3. This structure combines sulfonamide and ester functionalities, which are critical for modulating solubility, bioavailability, and target binding in medicinal chemistry applications.
Properties
IUPAC Name |
ethyl 6-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S3/c1-3-29-20(26)17-13(2)16-19(30-17)23-21(31-16)22-18(25)14-7-9-15(10-8-14)32(27,28)24-11-5-4-6-12-24/h7-10H,3-6,11-12H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLAXZMZMBFVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Compound Structure and Synthesis
The compound features a thieno[2,3-d]thiazole core, characterized by a bicyclic structure that includes sulfur and nitrogen atoms. The addition of a piperidinylsulfonyl group enhances the compound's solubility and bioactivity, making it an attractive candidate for drug development.
Synthesis Overview
The synthesis typically involves multi-step organic reactions that allow for the construction of the thiazole core and the incorporation of various functional groups. This complexity contributes to its unique biological properties.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . However, further research is necessary to fully elucidate its antimicrobial potential.
Inhibition of Phosphate Transporters
One of the most notable biological activities of this compound is its role as an inhibitor of intestinal phosphate transporters (specifically NPT-IIb). This inhibition suggests potential applications in treating hyperphosphatemia and related disorders. The selectivity towards specific biological targets could enhance its therapeutic profile .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Thieno[2,3-c]pyridine core | Phosphate transporter inhibition | Different substituent on the nitrogen atom |
| Compound B | Piperidinyl group | Antihypertensive effects | Lacks a sulfonamide moiety |
| Compound C | Similar bicyclic structure | Anticancer properties | Different functional groups |
This table highlights how this compound shares certain characteristics with other compounds but possesses distinct biological activities due to its specific combination of functional groups.
Case Studies and Research Findings
Several research studies have documented the biological activities associated with this compound:
- In Vitro Studies : A study conducted in 2007 evaluated the compound's efficacy against various bacterial strains, revealing moderate activity against specific pathogens .
- Pharmacological Implications : Research indicates that the compound may play a role in managing conditions related to phosphate transport inhibition, making it a candidate for further pharmacological studies .
- Mechanism of Action : The exact mechanism by which this compound exerts its effects remains under investigation. Understanding this mechanism will be crucial for developing therapeutic strategies leveraging its unique properties.
Comparison with Similar Compounds
Key Research Findings
- Sulfonamide Modifications : Substituting the piperidine group with bulkier substituents (e.g., dibutylsulfamoyl) increases molecular weight and hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Synthetic Efficiency: Yields for analogs range from 71% to 84%, with crystallization solvents (ethanol, acetone) influencing purity and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
